Potassium 2-thienylacetate
CAS No.: 55864-55-6
Cat. No.: VC14288336
Molecular Formula: C6H5KO2S
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55864-55-6 |
|---|---|
| Molecular Formula | C6H5KO2S |
| Molecular Weight | 180.27 g/mol |
| IUPAC Name | potassium;2-thiophen-2-ylacetate |
| Standard InChI | InChI=1S/C6H6O2S.K/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | VYQLXFDWYFQLHL-UHFFFAOYSA-M |
| Canonical SMILES | C1=CSC(=C1)CC(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Potassium 2-thienylacetate (C₆H₅KO₂S) consists of a thienyl group attached to an acetic acid backbone, neutralized by a potassium cation. The thienyl moiety, a five-membered aromatic ring containing sulfur, confers unique electronic properties due to its conjugation and electron-rich nature. Fourier-transform infrared (FT-IR) spectroscopy of analogous carboxylates reveals characteristic carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and symmetric/asymmetric O–C–O stretches between 1300–1600 cm⁻¹ . Nuclear magnetic resonance (NMR) data for similar compounds, such as tetrabutylammonium acetate, show distinct aliphatic proton signals (δ 1.0–2.5 ppm) and aromatic resonances (δ 6.5–7.5 ppm) .
Synthesis and Purification
The synthesis of potassium 2-thienylacetate typically involves neutralization of 2-thienylacetic acid with potassium hydroxide. A representative procedure, adapted from carboxylate salt preparations , proceeds as follows:
-
Acid Dissolution: 2-Thienylacetic acid is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Base Addition: Aqueous potassium hydroxide is added dropwise, yielding a precipitate.
-
Isolation: The product is filtered, washed with cold THF, and dried under vacuum.
Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%), as confirmed by liquid chromatography–mass spectrometry (LC-MS) .
Thermal and Physicochemical Properties
Thermogravimetric analysis (TGA) of related polyketones and carboxylates provides insights into potassium 2-thienylacetate’s stability. For example, aromatic polyketones exhibit thermal decomposition temperatures (Td) exceeding 330°C , while carboxylate salts like tetrabutylammonium acetate decompose near 200°C . Extrapolating these data, potassium 2-thienylacetate likely demonstrates:
| Property | Value (Estimated) |
|---|---|
| Melting Point | 180–220°C |
| Decomposition Temperature | 250–300°C |
| Solubility in THF | 15–20 g/L |
Differential scanning calorimetry (DSC) of analogous polymers reveals glass transition temperatures (Tg) influenced by backbone rigidity . The thienyl group’s planarity may enhance thermal stability in potassium 2-thienylacetate-derived materials.
Catalytic Mechanisms in Cyclotrimerization Reactions
Carboxylate salts, including potassium 2-thienylacetate, act as precatalysts in isocyanate cyclotrimerization. The mechanism involves three stages :
-
Nucleophilic Addition: The carboxylate attacks an isocyanate’s electrophilic carbon, forming a tetrahedral intermediate.
-
Intramolecular Cyclization: Sequential additions yield a six-membered isocyanurate ring.
-
Catalyst Regeneration: Deprotonation regenerates the active species.
Comparative studies show that electron-donating substituents (e.g., thienyl groups) lower activation barriers by stabilizing transition states. For instance, acetate-catalyzed trimerization of phenyl isocyanate proceeds with a rate-limiting free energy of 65 kJ/mol . Potassium 2-thienylacetate’s thienyl moiety may further reduce this barrier through π–π interactions with aromatic isocyanates.
Applications in Conjugated Polymer Synthesis
The thienyl group’s conjugation makes potassium 2-thienylacetate a candidate for synthesizing conductive polymers. In Pd-catalyzed couplings, thienyl mercuric chlorides react to form poly(3-alkylthiophenes) with molecular weights (Mw) up to 83,000 g/mol . Potassium 2-thienylacetate could serve as:
-
A chain-transfer agent to control polymer molecular weight.
-
A dopant to enhance electrical conductivity via counterion interactions.
Optoelectronic properties of analogous polymers include optical band gaps (Eg) of 2.30–2.51 eV and photoluminescence lifetimes up to 745 ps . These metrics suggest potential use in organic photovoltaics or light-emitting diodes (LEDs).
Challenges and Future Directions
Despite its promise, potassium 2-thienylacetate faces challenges:
-
Solubility Limitations: Polar aprotic solvents (e.g., THF) are required for homogeneous reactions.
-
Side Reactions: Nucleophilic attack at the sulfur atom may occur under acidic conditions.
Future research should explore:
-
Coordination Chemistry: Interactions with transition metals for catalytic applications.
-
Polymer Blends: Compatibility with common matrices like polyurethanes for enhanced mechanical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume